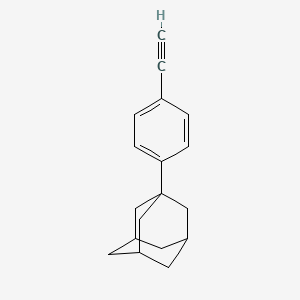

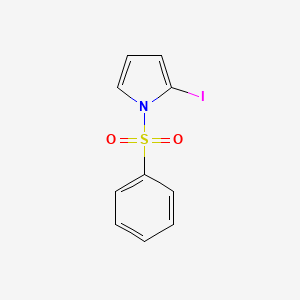

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

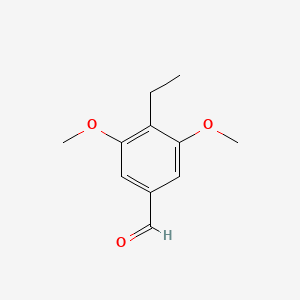

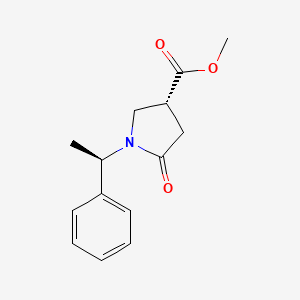

“2-Iodo-1-(phenylsulfonyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8IN2O2S and a molecular weight of 333.15 . It’s a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8IN2O2S/c14-12-9-5-4-8-13(10(9)11)16(15,17)7-3-1-2-6-7/h1-6H,(H,12,14) .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole serves as a valuable building block for the synthesis of various heterocyclic compounds. These heterocycles are often key structures in pharmacologically active molecules. The iodine atom in the compound can undergo further functionalization through cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug screening .

Material Science

The compound’s utility in material science stems from its potential to act as an intermediate in the synthesis of organic electronic materials. Its phenylsulfonyl group can be used to introduce sulfonyl functionalities into conjugated systems, which can alter the electronic properties of materials, making them suitable for applications like organic photovoltaics and light-emitting diodes.

Organic Synthesis

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole: is used in organic synthesis for the introduction of the phenylsulfonyl moiety into other organic frameworks. This moiety is a precursor to sulfonamides and sulfonyl-containing heterocycles, which are prevalent in a variety of biologically active compounds and agrochemicals .

Drug Discovery

In the realm of drug discovery, this compound can be employed in the design of novel drug candidates. Its iodo and sulfonyl groups offer multiple sites for chemical modifications, allowing researchers to explore a wide range of chemical space in the pursuit of new therapeutic agents .

Chemical Biology

Chemical biologists can use 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole to study protein-ligand interactions. The iodo group can be used for radio-labeling, facilitating the tracking and imaging of biological molecules in vivo. Additionally, the compound can serve as a synthetic precursor for probes used in biochemical assays .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be synthesized for use as standards or reagents in various analytical techniques. For instance, its derivatives can be used in mass spectrometry as markers or in chromatography for the separation of complex mixtures .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound’s structure, which includes an iodine atom and a phenylsulfonyl group, may play a key role in its interaction with its targets .

Pharmacokinetics

The presence of the iodine atom and the phenylsulfonyl group in the compound’s structure may influence its pharmacokinetic properties .

Action Environment

The action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the compound’s stability may be affected by exposure to light, hence it is recommended to store it in a dark place .

properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAPOLRPZWIPFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)